molecular formula C59H67ClN10O6S B10861552 (2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10861552
M. Wt: 1079.7 g/mol
InChI Key: NIQFZCJNEODJTE-CSIWTOAPSA-N
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Description

TMX-4153 is a bivalent degrader that selectively targets and rapidly degrades endogenous phosphatidylinositol-5-phosphate 4-kinase, type II, gamma (PIP4K2C) through the recruitment of the von Hippel-Lindau E3 ubiquitin ligase complex. This compound is particularly significant in the synthesis of proteolysis-targeting chimeras (PROTACs) and demonstrates a dissociation constant (K_D) of 42 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMX-4153 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques, including selective functional group transformations and coupling reactions under controlled conditions .

Industrial Production Methods

Industrial production of TMX-4153 requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

TMX-4153 primarily undergoes degradation reactions facilitated by its interaction with the von Hippel-Lindau E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of PIP4K2C .

Common Reagents and Conditions

The degradation process involves the use of TMX-4153 in conjunction with cellular machinery, including the von Hippel-Lindau E3 ubiquitin ligase complex. The reaction conditions typically involve physiological pH and temperature, with the compound being effective at nanomolar concentrations .

Major Products Formed

The major product formed from the degradation reaction is the ubiquitinated form of PIP4K2C, which is subsequently degraded by the proteasome .

Mechanism of Action

TMX-4153 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase complex to PIP4K2C. This recruitment leads to the ubiquitination of PIP4K2C, marking it for degradation by the proteasome. The molecular target of TMX-4153 is PIP4K2C, and the pathway involved is the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TMX-4153

TMX-4153 is unique in its high selectivity and potency for degrading PIP4K2C. It demonstrates a maximal level of degradation (D_max) value of 91% at 1 micromolar concentration and a half-maximal degradation concentration (DC_50) value of 24 nanomolar . This high efficacy and selectivity make TMX-4153 a valuable tool for studying PIP4K2C and its biological roles.

Properties

Molecular Formula

C59H67ClN10O6S

Molecular Weight

1079.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C59H67ClN10O6S/c1-37(39-19-21-41(22-20-39)52-38(2)63-36-77-52)64-54(74)48-31-46(71)35-70(48)55(75)53(58(3,4)5)66-49(72)17-10-7-11-18-50(73)68-26-23-59(24-27-68)25-28-69(56(59)76)45-30-44(32-61-33-45)65-57-62-34-47(60)51(67-57)43-16-12-15-42(29-43)40-13-8-6-9-14-40/h6,8-9,12-16,19-22,29-30,32-34,36-37,46,48,53,71H,7,10-11,17-18,23-28,31,35H2,1-5H3,(H,64,74)(H,66,72)(H,62,65,67)/t37-,46+,48-,53+/m0/s1

InChI Key

NIQFZCJNEODJTE-CSIWTOAPSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCC5(CC4)CCN(C5=O)C6=CN=CC(=C6)NC7=NC=C(C(=N7)C8=CC=CC(=C8)C9=CC=CC=C9)Cl)O

Origin of Product

United States

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